Soyasapogenol B is a natural product found in Glycine max, Streptomyces, and other organisms with data available.
See also: Trifolium pratense flower (part of); Medicago sativa whole (part of).
Soyasapogenol B
CAS No.: 595-15-3
VCID: VC21337754
Molecular Formula: C30H50O3
Molecular Weight: 458.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Soyasapogenol B is a pentacyclic triterpenoid, specifically an oleanane-type compound, characterized by a double bond between positions 12 and 13 and hydroxy groups at the 3beta, 22beta, and 24-positions . It is derived from the hydrolysis of soyasaponins, which are glycosides found in soybeans and other legumes. Soyasapogenol B has gained attention for its potential applications in food and healthcare due to its higher biological activity compared to soyasaponins . Synonyms
OccurrenceSoyasapogenol B is found in various organisms, including Glycine max (soybeans), Streptomyces, and other legumes like Trifolium pratense and Medicago sativa . Biosynthesis and ProductionThe biosynthesis of Soyasapogenol B involves several steps, starting with the production of β-amyrin, a precursor molecule. This process can be achieved through genetic engineering in microorganisms like Saccharomyces cerevisiae. By expressing specific enzymes such as β-amyrin synthase from Glycyrrhiza glabra and soyasapogenol B synthases from Medicago truncatula or Glycyrrhiza glabra, researchers have successfully increased the yield of Soyasapogenol B . Biosynthesis Pathway
Production Yields
Biological Activity and ApplicationsSoyasapogenol B exhibits significant biological activities, making it a promising compound for various applications: Neuroprotective EffectsMolecular docking and dynamics simulations suggest that Soyasapogenol B could be a multitarget therapeutic agent for neurodegenerative disorders like Alzheimer's disease. It binds effectively to proteins involved in these disorders without violating Lipinski's rule of five, indicating good drug-like properties . Bioavailability and MetabolismSoyasapogenol B is better absorbed than its glycosylated form, soyasaponin B. It undergoes extensive metabolism in the liver, producing multiple metabolites through phase I and II reactions . Pharmacokinetic Parameters
Metabolic PathwaysSoyasapogenol B undergoes various metabolic transformations, including oxidation, dehydrogenation, hydrolysis, and conjugation reactions. It can also be converted into other soyasapogenols during metabolism . |
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CAS No. | 595-15-3 |
Product Name | Soyasapogenol B |
Molecular Formula | C30H50O3 |
Molecular Weight | 458.7 g/mol |
IUPAC Name | (3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol |
Standard InChI | InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22+,23-,24+,26+,27-,28+,29+,30+/m0/s1 |
Standard InChIKey | YOQAQNKGFOLRGT-UXXABWCISA-N |
Isomeric SMILES | C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O |
SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C |
Canonical SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C |
Melting Point | 258 - 259 °C |
Physical Description | Solid |
Synonyms | soyasapogenol B |
PubChem Compound | 115012 |
Last Modified | Aug 15 2023 |
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